molecular formula C17H18N4OS B6428718 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide CAS No. 2034584-36-4

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide

Cat. No. B6428718
CAS RN: 2034584-36-4
M. Wt: 326.4 g/mol
InChI Key: JXZJUQMVKCOYKS-UHFFFAOYSA-N
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Description

The compound contains several functional groups. The phenyl group is a common aromatic ring in organic chemistry, derived from benzene by removing a hydrogen atom . The thiophen-3-yl group is a sulfur-containing heterocycle that is structurally similar to benzene, but one of the carbon atoms is replaced by a sulfur atom . The 1H-1,2,3-triazol-4-yl group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Typically, techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry are used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the phenyl group might undergo electrophilic aromatic substitution, while the triazole group might participate in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings might contribute to its stability, while the nitrogen and sulfur atoms might influence its polarity and reactivity .

Advantages and Limitations for Lab Experiments

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamideMB has several advantages when used in laboratory experiments. It is a relatively stable compound, with a high melting point and a low volatility. Additionally, it is an inexpensive and readily available reagent, making it an ideal choice for research. However, it is important to note that 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamideMB is highly toxic and should be handled with extreme caution.

Future Directions

Due to its versatile properties, 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamideMB has a wide range of potential applications in scientific research. Possible future directions for research include the exploration of its use as a catalyst for organic reactions, its use as a ligand in the synthesis of transition metal complexes, and its use in the synthesis of novel materials for medical and industrial applications. Additionally, further research could be conducted to explore its potential use in the synthesis of biologically active compounds, such as antibiotics and anti-inflammatory agents.

Synthesis Methods

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamideMB is synthesized through a series of reactions starting from the reaction of phenyl isothiocyanate and 4-amino-3-methyl-1H-1,2,3-triazole to yield the corresponding N-thiocarbamate. This intermediate is then reacted with 2-phenylbutyronitrile in the presence of a base to form the desired product. The reaction takes place in a solvent such as ethanol, and is typically carried out at a temperature of 80-90 °C.

Scientific Research Applications

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamideMB has been widely used in scientific research due to its versatile properties. It has been used as a ligand in the synthesis of transition metal complexes, as a catalyst in organic reactions, and as a reagent in the preparation of polymers. 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamideMB has also been used in the synthesis of biologically active compounds, such as antibiotics and anti-inflammatory agents. Additionally, it has been used in the synthesis of novel materials for use in medical and industrial applications.

properties

IUPAC Name

2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-2-16(13-6-4-3-5-7-13)17(22)18-10-14-11-21(20-19-14)15-8-9-23-12-15/h3-9,11-12,16H,2,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZJUQMVKCOYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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